2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H22N6O3 and its molecular weight is 406.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Agents
Compounds containing pyrazole and quinoline moieties, similar to the structure of interest, have shown significant antibacterial and antifungal activities. Studies have synthesized and tested various derivatives for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as novel antimicrobial agents (Raju et al., 2016).
Antidepressant Activity
Certain isoquinoline derivatives have been evaluated for their antidepressant activity, demonstrating the potential of these compounds in psychiatric medication development. Molecular modeling and synthesis of specific isoquinoline analogs have led to compounds with promising atypical antidepressant effects, which could guide the development of new treatments for depression (Griffith et al., 1984).
Synthesis of Heterocyclic Compounds
The synthesis and evaluation of new quinoline-based derivatives with broad-spectrum antimicrobial potency illustrate the chemical versatility and therapeutic potential of these structures. Such research underscores the importance of developing new synthetic methods for heterocyclic compounds that could lead to the discovery of novel drugs with improved efficacy and safety profiles (Desai et al., 2012).
Anticancer and Antitumor Activity
Research into quinolinone and pyrazole derivatives has also revealed their potential in anticancer and antitumor applications. Synthesis and screening of these compounds have identified specific derivatives that exhibit strong inhibitory activities against cancer cell lines, suggesting a promising avenue for anticancer drug development (Liu et al., 2009).
Antioxidant Applications
The investigation of quinolinone derivatives as antioxidants for lubricating grease demonstrates the diverse industrial applications of these compounds. Synthesis and evaluation of specific derivatives have shown potential in improving the oxidative stability of lubricants, indicating the broad utility of such chemical structures beyond pharmaceuticals (Hussein et al., 2016).
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-12-10-17(27(25-12)21-22-14(3)13(2)18(28)24-21)23-19(29)20(30)26-9-8-15-6-4-5-7-16(15)11-26/h4-7,10H,8-9,11H2,1-3H3,(H,23,29)(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKWLIRWOWSLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)N2CCC3=CC=CC=C3C2)C4=NC(=C(C(=O)N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.